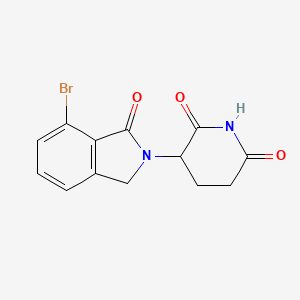

3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

説明

3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a small molecule characterized by a piperidine-2,6-dione core fused to a 7-bromo-substituted isoindolinone ring. This compound is part of a broader class of immunomodulatory agents and proteolysis-targeting chimeras (PROTACs) due to its structural similarity to cereblon-binding drugs like lenalidomide . The bromine substituent at position 7 of the isoindolinone ring enhances lipophilicity and may influence binding affinity to biological targets such as E3 ubiquitin ligases . While its exact therapeutic applications are under investigation, analogs of this compound are actively researched in oncology and inflammatory diseases .

特性

IUPAC Name |

3-(4-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWTUUBOXDYLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves multiple steps. One common synthetic route includes the reaction of benzoyl chloride with N-bromo-1-oxoisoindolin-2-methylene-2-carbonyl intermediate . The reaction conditions typically involve the use of solvents like dichloromethane (DCM) and catalysts such as triethylamine (TEA) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .

化学反応の分析

Types of Reactions

3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOMe in methanol or KOtBu in DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Cancer Therapeutics

One of the most prominent applications of 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is its role as an analog of lenalidomide, a drug used to treat multiple myeloma and certain types of lymphoma. Research indicates that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Specifically, it has shown efficacy against:

- Non-small cell lung cancer (NSCLC)

- Triple-negative breast cancer (TNBC)

- Melanoma

- Acute myelogenous leukemia (AML) .

PROTAC Research

The compound is also being investigated for its utility in PROTAC technology, which leverages the cellular ubiquitin-proteasome system to target and degrade specific proteins involved in disease processes. The brominated isoindolinone structure allows it to recruit the cereblon (CRBN) protein, facilitating the degradation of target proteins linked to cancer progression . This application is particularly relevant for developing targeted therapies that can overcome drug resistance.

Mechanistic Studies

Studies have shown that this compound can modulate the activity of transcription factors such as IKAROS Family Zinc Finger proteins (IKZF1, IKZF2). These proteins are crucial in regulating immune responses and hematopoiesis. By influencing these pathways, the compound may contribute to treating hematological malignancies .

Case Studies and Experimental Findings

作用機序

The mechanism of action of 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its role as a lenalidomide analog. It can modulate the immune system and inhibit angiogenesis, which is the formation of new blood vessels . The compound targets specific proteins for degradation through the ubiquitin-proteasome pathway, leading to the inhibition of cancer cell growth .

類似化合物との比較

Structural Modifications and Substituent Effects

The pharmacological profile of isoindolinone-piperidine-2,6-dione derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Key Observations:

- Halogenation Effects: Bromine at position 7 (target compound) increases molecular weight and lipophilicity compared to amino (lenalidomide) or nitro groups. Fluorine at position 4 or 7 enhances metabolic stability due to reduced cytochrome P450 interactions .

- Amino vs. Bromine: Lenalidomide’s 4-amino group enables hydrogen bonding with cereblon, critical for its immunomodulatory activity.

- Dual Halogenation : Compounds with both bromo and fluoro substituents (e.g., 4-Bromo-7-Fluoro) show synergistic effects in preclinical stability assays, suggesting utility in long-acting formulations .

Pharmacological and Mechanistic Differences

- Cereblon Binding: Lenalidomide’s amino group facilitates direct interaction with cereblon’s hydrophobic pocket, promoting degradation of IKZF1/3 transcription factors. Brominated analogs may recruit alternative substrates, a hypothesis supported by structural studies of related PROTACs .

- Enzyme Inhibition : The nitro-substituted analog () exhibits higher reactivity in enzyme inhibition assays, likely due to nitro’s electron-withdrawing nature, but raises toxicity concerns .

- Synthetic Accessibility: The target compound is commercially available at >95% purity (priced at $70–$387/g), whereas amino- or nitro-substituted analogs require specialized synthesis, increasing costs .

Analytical and Research Considerations

- Purity and Quantification : HPLC is the gold standard for quantifying piperidine-2,6-dione derivatives, as seen in studies of related compounds . For the target compound, suppliers like GLPBIO and LEAP Chem provide certificates of analysis (COA) with >98% purity .

- Nuclear Magnetic Resonance (NMR) : Structural analogs with hydroxyphenyl substituents (e.g., 3-(4-(3-hydroxyphenyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione) have been characterized via 1H and 13C NMR, providing reference data for the target compound’s conformational analysis .

生物活性

3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, a compound with significant pharmaceutical potential, is characterized by its unique molecular structure and biological properties. This compound has garnered attention for its applications in drug development, particularly as a modulator in various biological pathways.

- Molecular Formula : CHBrNO

- Molecular Weight : 323.14 g/mol

- CAS Registry Number : 2229976-08-1

The compound functions primarily as an inhibitor of specific protein interactions, influencing cellular pathways associated with cancer and autoimmune diseases. Its structural similarity to lenalidomide suggests that it may engage with the cereblon (CRBN) E3 ubiquitin ligase complex, facilitating targeted protein degradation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. It induces apoptosis and cell cycle arrest, making it a potential candidate for cancer therapy.

- Immunomodulatory Effects : The compound has been noted for its ability to modulate immune responses, which may be beneficial in treating autoimmune disorders.

- Neuroprotective Properties : Preliminary research suggests that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of action of this compound:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antitumor Mechanism : A study published in Journal of Medicinal Chemistry demonstrated that the compound binds to CRBN, leading to the degradation of specific oncoproteins involved in tumor growth. This mechanism was confirmed through mass spectrometry and Western blot analyses.

- Immunomodulatory Effects : Research conducted by Immunology Letters indicated that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines in a murine model of autoimmune disease, suggesting a pathway for therapeutic intervention.

- Neuroprotective Studies : An investigation published in Neuroscience Letters reported that pretreatment with the compound significantly reduced apoptosis markers in SH-SY5Y cells exposed to oxidative stress, highlighting its potential for neuroprotective applications.

Q & A

Basic: What are the established synthetic routes for 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, and how can reaction conditions be optimized for academic research?

The synthesis typically involves coupling a brominated isoindolinone precursor (e.g., 7-bromo-1-oxoisoindoline) with piperidine-2,6-dione under controlled conditions. Key steps include:

- Nucleophilic substitution : Reacting the isoindoline derivative with piperidine-2,6-dione in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Optimization may involve adjusting stoichiometry, temperature, or catalysts (e.g., triethylamine for acid scavenging). Evidence from fluoro-analog syntheses suggests similar protocols apply .

Basic: Which spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

- NMR (¹H/¹³C) : Confirm regiochemistry of the bromo substituent and piperidine ring conformation. For example, the isoindolinone carbonyl signal typically appears at ~170 ppm in ¹³C NMR .

- HRMS : Validate molecular weight (expected [M+H]+: ~343.0 for C₁₃H₁₁BrN₂O₃).

- IR : Detect key functional groups (e.g., C=O stretches at ~1680–1720 cm⁻¹ for the dione and isoindolinone) .

Advanced: How does the bromo substituent at the 7-position influence the compound’s binding affinity to cereblon (CRBN) compared to other derivatives (e.g., amino or fluoro analogs)?

The bromo group’s steric and electronic properties may alter CRBN interaction, a critical factor in proteolysis-targeting chimera (PROTAC) design. Strategies to assess this include:

- Surface plasmon resonance (SPR) : Measure binding kinetics between the compound and recombinant CRBN.

- X-ray crystallography : Compare co-crystal structures (e.g., PDB 9CUO) to map binding pocket interactions. Bromo’s larger size may hinder binding compared to amino derivatives like lenalidomide, which form hydrogen bonds with CRBN .

Advanced: What experimental strategies can resolve contradictions in observed biological activities across studies (e.g., proteasome inhibition vs. immunomodulatory effects)?

- Dose-response studies : Test across a wide concentration range to distinguish on-target vs. off-target effects.

- CRBN knockout models : Use CRISPR/Cas9 to validate mechanism specificity.

- Transcriptomic profiling : RNA-seq can identify downstream pathways (e.g., NF-κB vs. IKZF1/3 degradation) to clarify divergent outcomes .

Basic: What are the recommended storage conditions and stability assessment protocols for this compound in laboratory settings?

- Storage : -20°C under inert atmosphere (argon) to prevent oxidation. Lyophilized samples in amber vials minimize light degradation .

- Stability testing : Monitor via HPLC at 0, 3, and 6 months. A >95% purity threshold is acceptable for most assays .

Advanced: How can researchers design crystallization experiments to isolate polymorphic forms, and what analytical methods validate polymorph purity?

- Solvent screening : Use high-throughput platforms to test solvents (e.g., ethanol, acetonitrile) at varying temperatures.

- PXRD : Differentiate polymorphs by distinct diffraction patterns.

- DSC/TGA : Assess thermal stability and phase transitions. For example, Form I of lenalidomide analogs melts at ~270°C, while Form II shows a lower onset .

Basic: Which in vitro assays are most suitable for preliminary evaluation of the compound’s bioactivity?

- Cell viability assays : CCK-8 or MTT in multiple myeloma (MM1.S) or lymphoma (U-937) cell lines.

- Ubiquitination assays : Monitor IKZF1/3 degradation via Western blot in RPMI-8226 cells .

Advanced: What computational modeling approaches are effective in predicting the compound’s interaction with target proteins?

- Molecular docking : Use AutoDock Vina with CRBN’s crystal structure (PDB 9CUO) to predict binding poses.

- MD simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories. Bromo’s hydrophobicity may enhance van der Waals interactions but reduce solubility .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the bromo substituent in pharmacological activity?

- Analog synthesis : Replace bromo with fluoro, iodo, or amino groups (see for iodo derivatives).

- Activity cliffs : Compare IC₅₀ values in kinase inhibition or protein degradation assays. Bromo’s electronegativity may enhance halogen bonding in certain targets .

Basic: What are the critical parameters to control during HPLC purification to ensure high purity of the final product?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。